Home > Products > Screening Compounds P25678 > Ezetimibe phenoxy glucuronide-D4
Ezetimibe phenoxy glucuronide-D4 - 1426174-41-5

Ezetimibe phenoxy glucuronide-D4

Catalog Number: EVT-1742391
CAS Number: 1426174-41-5
Molecular Formula: C30H29F2NO9
Molecular Weight: 589.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phase-II labeled metabolite of Ezetimibe, an antihyperlipoproteinemic. A cholesterol absorption inhibitor.

Overview

Ezetimibe phenoxy glucuronide-D4 is a labeled metabolite of ezetimibe, a selective cholesterol absorption inhibitor used primarily to lower cholesterol levels in patients. This compound is significant in pharmacokinetic studies and therapeutic drug monitoring due to its role as an active metabolite of ezetimibe, which undergoes extensive first-pass metabolism primarily in the intestines to form this glucuronide conjugate.

Source

Ezetimibe phenoxy glucuronide-D4 is synthesized from ezetimibe, which itself is derived from a complex organic synthesis process involving various chemical reactions. The compound is utilized in research settings for its reliable analytical properties in studying the pharmacokinetics of ezetimibe and its metabolites.

Classification

Ezetimibe phenoxy glucuronide-D4 can be classified as a pharmaceutical compound and a metabolite. Its primary function relates to cholesterol metabolism, specifically inhibiting the absorption of dietary cholesterol in the intestine.

Synthesis Analysis

Methods

The synthesis of ezetimibe phenoxy glucuronide-D4 involves the glucuronidation of ezetimibe, typically facilitated by UDP-glucuronosyltransferases (UGTs). This process can be conducted using various methodologies, including enzymatic reactions or chemical synthesis techniques.

Technical Details

  1. Enzymatic Synthesis: This method utilizes UGT enzymes to catalyze the transfer of glucuronic acid from UDP-glucuronic acid to ezetimibe, forming the phenolic glucuronide.
  2. Chemical Synthesis: Involves several steps where ezetimibe is reacted with glucuronic acid derivatives under controlled conditions to yield the desired product.
Molecular Structure Analysis

Structure

The molecular formula for ezetimibe phenoxy glucuronide-D4 is C30H25D4F2NO9C_{30}H_{25}D_{4}F_{2}NO_{9}, with a molecular weight of approximately 551.58 g/mol. The structure includes a phenolic group derived from ezetimibe and a glucuronic acid moiety.

Data

  • CAS Number: 190448-57-8
  • Molecular Weight: 551.58 g/mol
  • Melting Point: Greater than 167°C
  • Solubility: Slightly soluble in DMSO and methanol.
Chemical Reactions Analysis

Reactions

Ezetimibe phenoxy glucuronide-D4 participates mainly in metabolic reactions involving glucuronidation. The primary reaction is the conjugation with glucuronic acid, which enhances the solubility and excretion of ezetimibe.

Technical Details

  1. Glucuronidation Reaction: Involves nucleophilic attack by the hydroxyl group on the glucose moiety of UDP-glucuronic acid.
  2. Phase II Metabolism: Ezetimibe undergoes phase II metabolism where it forms various conjugates, with phenoxy glucuronide being one of the major metabolites.
Mechanism of Action

Process

Ezetimibe functions by inhibiting the Niemann-Pick C1-like 1 protein, which is responsible for cholesterol uptake at the intestinal villi. The formation of its active metabolite, ezetimibe phenoxy glucuronide-D4, enhances its pharmacological effects by increasing systemic exposure and prolonging action.

Data

  • Inhibition Potency: Ezetimibe phenoxy glucuronide exhibits greater potency than its parent compound in inhibiting cholesterol absorption.
  • Pharmacokinetics: Following administration, it shows significant plasma exposure due to alterations in hepatic metabolism and transporter interactions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Slightly soluble in water, more soluble in organic solvents like DMSO and methanol.

Chemical Properties

  • Stability: Stable under recommended storage conditions (2-8°C).
  • Reactivity: Reacts with nucleophiles during metabolic processes but remains stable under typical laboratory conditions.
Applications

Ezetimibe phenoxy glucuronide-D4 is widely used in scientific research for:

  • Pharmacokinetic Studies: Essential for understanding drug metabolism and disposition.
  • Therapeutic Drug Monitoring: Helps assess drug levels in clinical settings.
  • Drug Development: Utilized in preclinical studies to evaluate new formulations or combination therapies involving ezetimibe.

This compound plays a crucial role in enhancing our understanding of cholesterol management therapies and their metabolic pathways.

Metabolic Disposition and Biotransformation Pathways

Hepatic vs. Intestinal First-Pass Metabolism Dynamics

Ezetimibe phenoxy glucuronide-D4 (EPG-D4) is the deuterium-labeled analog of ezetimibe phenoxy glucuronide (EPG), the active metabolite of the cholesterol-lowering drug ezetimibe. Following oral administration, ezetimibe undergoes extensive first-pass metabolism, with >80% converted to EPG via glucuronidation [4]. This biotransformation occurs in both the intestine and liver, but their contributions are asymmetrical:

  • Intestinal Metabolism: Enterocytes are the primary site of initial glucuronidation, accounting for ~70% of first-pass conversion. This minimizes systemic exposure to the parent drug [4].
  • Hepatic Metabolism: The liver contributes to secondary conjugation of unmetabolized ezetimibe that escapes intestinal glucuronidation. Hepatically derived EPG is actively secreted into bile for intestinal delivery [2] [4].

Table 1: Site-Specific Contributions to Ezetimibe Metabolism

TissueMetabolic ContributionKey Enzymes/TransportersFunctional Outcome
IntestinePrimary first-pass glucuronidation (∼70%)UGT1A1, UGT1A3, UGT2B15Minimizes systemic ezetimibe exposure
LiverSecondary glucuronidation (∼20-30%)UGT1A1, UGT1A3; OATP1B1, MRP2Biliary secretion of EPG; enterohepatic recycling

Hepatic impairment dramatically alters this balance. In carbon tetrachloride (CCl₄)-induced rat models of liver injury:

  • Systemic exposure to ezetimibe increased 11.1-fold after oral dosing (vs. 2.1-fold IV) due to reduced hepatic glucuronidation capacity [2].
  • EPG exposure rose 4.4-fold (oral) and 16.4-fold (IV), attributed to impaired biliary excretion and inhibition of hepatic OATP transporters by accumulated bile acids (e.g., taurochenodeoxycholic acid; IC₅₀ = 7.94 µM for OATP1B3) [2].

Role of UDP-Glucuronosyltransferases in Conjugation Mechanisms

EPG formation is mediated by UDP-glucuronosyltransferases (UGTs), with specific isoforms driving regional metabolic efficiency:

  • UGT1A1, UGT1A3, UGT2B15: These isoforms exhibit the highest activity toward ezetimibe’s phenolic hydroxyl group. UGT1A3 is dominant in human liver, while UGT1A1 is abundant in intestine [4] [6].
  • Kinetic Parameters: Ezetimibe glucuronidation follows Michaelis-Menten kinetics, with Km values ranging 25–180 µM depending on UGT isoform and tissue source [6].

Table 2: UGT Isoforms Involved in EPG Formation

UGT IsoformTissue ExpressionCatalytic Efficiency (Vmax/Km)Impact of Hepatic Impairment
UGT1A1Intestine > LiverHighReduced activity in cirrhosis
UGT1A3Liver > IntestineModerateSeverely reduced in NASH models
UGT2B15LiverLowModerately reduced

Deuterium labeling in EPG-D4 (at four positions on the fluorophenyl ring) does not alter glucuronidation kinetics versus non-deuterated EPG. This allows EPG-D4 to serve as a valid internal standard in mass spectrometry assays quantifying EPG or ezetimibe [1] [5] [7].

Comparative Pharmacokinetics of Parent Drug and Deuterated Metabolite

EPG-D4 mirrors the pharmacokinetic (PK) behavior of native EPG but with distinct analytical advantages due to deuterium:

  • Absorption/Distribution: After oral ezetimibe dosing, EPG appears in plasma within 1–2 hours (Cmax). EPG’s volume of distribution exceeds ezetimibe’s due to greater hydrophilicity [4].
  • Elimination: EPG undergoes enterohepatic recycling, prolonging its half-life to ∼22 hours – similar to ezetimibe. This enables once-daily dosing of the parent drug [4].

Table 3: Key PK Parameters of Ezetimibe vs. EPG/EPG-D4

ParameterEzetimibeEPG/EPG-D4Notes
Cmax (oral)3.4–5.5 ng/mL45–90 ng/mLEPG exposure >10× parent drug
Tmax (h)1–21–2Simultaneous peaks
t½ (h)19–2421–25EPG-D4 t½ identical to EPG
AUC Ratio (EPG:Ezetimibe)1:8–1:10Higher active metabolite exposure

Deuterium effects are minimal in EPG-D4:

  • Isotopic Half-Life: No significant deuterium kinetic isotope effect (KIE) is observed, as C-D bonds are not cleaved during metabolic clearance [5] [7].
  • Analytical Utility: The 4 Da mass shift enables distinct MS detection (m/z 589.57 vs. 585.53 for EPG), eliminating assay interference while matching EPG’s extraction recovery and chromatographic behavior [1] [7].

In hepatic impairment, EPG-D4 accurately quantifies disproportionate exposure changes:

  • AUC of ezetimibe increases 5.8-fold (moderate) and 4.8-fold (severe) in cirrhotic patients.
  • EPG AUC rises 3.1-fold (moderate) and 4.0-fold (severe), demonstrating impaired clearance of both species [2] [4].

Properties

CAS Number

1426174-41-5

Product Name

Ezetimibe phenoxy glucuronide-D4

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H29F2NO9

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D

InChI Key

UOFYCFMTERCNEW-MKSNJYNSSA-N

SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.